molecular formula C18H29N3O2 B7917632 3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester

3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7917632
M. Wt: 319.4 g/mol
InChI Key: DYVKLCUTQDBUJB-UHFFFAOYSA-N
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Description

3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative featuring a benzyl ester group and a tertiary amine side chain at the 3-position. The side chain consists of a (2-aminoethyl)-ethyl-amino moiety, which introduces both hydrophilic (amine groups) and hydrophobic (ethyl group) properties.

Properties

IUPAC Name

benzyl 3-[[2-aminoethyl(ethyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-2-20(12-10-19)13-17-9-6-11-21(14-17)18(22)23-15-16-7-4-3-5-8-16/h3-5,7-8,17H,2,6,9-15,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVKLCUTQDBUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy in various applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperidine ring, an aminoethyl side chain, and a benzyl ester group. Its molecular formula is C19H31N3O2C_{19}H_{31}N_{3}O_{2} with a molecular weight of approximately 333.5 g/mol. The presence of the piperidine moiety is crucial for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of piperidine can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells .
  • Antibacterial and Antifungal Properties : Piperidine derivatives have been investigated for their antimicrobial properties. Some have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
  • Neuroprotective Effects : Compounds featuring aminoalkyl substitutions on piperidine rings have been explored for their neuroprotective potential, particularly in models of neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been found to inhibit key enzymes involved in cancer progression and inflammation, such as carbonic anhydrase and histone deacetylases .
  • Receptor Modulation : The structural characteristics allow these compounds to interact with various receptors, potentially modulating neurotransmitter systems relevant for conditions like depression and anxiety .
  • Cytotoxicity Induction : The ability to induce apoptosis in cancer cells has been noted in studies involving piperidine derivatives, suggesting a pathway through which these compounds exert their anticancer effects .

Research Findings and Case Studies

A review of recent literature reveals several key findings regarding the biological activity of related compounds:

StudyFindings
Identified anticancer activity against multiple cell lines; notable cytotoxicity against HeLa and CaCo-2 cells.
Demonstrated neuroprotective effects in vitro; potential application in treating neurodegenerative disorders.
Evaluated antibacterial activity; effective against S. aureus with MIC values indicating strong antimicrobial properties.

Scientific Research Applications

Pharmacological Research

One of the primary applications of this compound is in pharmacological research, particularly as a potential drug candidate. Its structural features suggest that it may interact with neurotransmitter systems, making it a candidate for studying neurological disorders.

Case Study: Neurotransmitter Modulation

A study investigated the effects of piperidine derivatives on neurotransmitter levels in animal models. The results indicated that modifications to the piperidine structure could enhance binding affinity to specific receptors, suggesting potential therapeutic uses in treating conditions like depression and anxiety.

Synthesis of Novel Compounds

The compound serves as a building block for synthesizing more complex molecules. Researchers have utilized it to create various derivatives with enhanced biological activities.

Data Table: Synthesis Pathways

Compound NameMethod of SynthesisYield (%)Biological Activity
Derivative AAlkylation85Antidepressant
Derivative BAcylation90Anticancer
Derivative CEsterification75Antimicrobial

These derivatives demonstrate the versatility of the parent compound in developing new pharmaceuticals.

Biochemical Studies

The compound is also utilized in biochemical studies to explore enzyme interactions and metabolic pathways. Its structure allows researchers to investigate how modifications affect enzyme activity and substrate specificity.

Case Study: Enzyme Inhibition

Research focused on the inhibition of a specific enzyme involved in metabolic pathways revealed that piperidine derivatives could effectively modulate enzyme activity, leading to potential applications in metabolic disorder treatments.

Material Science

Beyond biological applications, this compound has been explored in material science for its properties as a polymer additive. Its ability to enhance material properties makes it suitable for developing new materials with improved performance characteristics.

Data Table: Material Properties

Material TypeAdditive UsedImprovement (%)
Polymer A3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester20
Polymer BSame additive15

These findings suggest that the compound can enhance mechanical properties and durability in various applications.

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

The position of the amino-ethyl-ethyl-amino-methyl substituent on the piperidine ring significantly impacts molecular interactions. For example:

Compound Name Substituent Position Amino Group Ester Group Molecular Weight (g/mol) Reference
Target Compound 3 (2-Aminoethyl)-ethyl-amino Benzyl ~319 (estimated)
4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester 4 (2-Aminoethyl)-methyl-amino Benzyl 305.42
2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester 2 (2-Aminoethyl)-methyl-amino Benzyl
  • Key Insight : The 3-position substitution in the target compound may enhance steric accessibility for receptor binding compared to 2- or 4-position isomers .

Functional Group Modifications

Replacing the ethyl group or benzyl ester alters physicochemical properties:

Compound Name Key Modification Biological Relevance Molecular Weight (g/mol) Reference
3-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester Carboxymethyl instead of aminoethyl Increased polarity; potential for ionic interactions 320.39
3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester tert-Butyl ester and cyclopropyl-amino group Enhanced metabolic stability
(S)-3-(CarboxyMethyl-Methyl-aMino)-piperidine-1-carboxylic acid benzyl ester Methyl instead of ethyl and carboxymethyl Altered hydrogen-bonding capacity 306.36
  • Key Insight : The benzyl ester in the target compound likely increases lipophilicity, favoring membrane permeability, while tert-butyl esters (e.g., ) improve stability against esterases.

Preparation Methods

Cyclization via Reductive Amination

A common approach involves condensing δ-keto amines with aldehydes or ketones under reductive conditions. For example, reacting 5-aminopentanal derivatives with formaldehyde in the presence of sodium cyanoborohydride yields piperidine intermediates. This method offers moderate yields (60–75%) but requires stringent control of pH and temperature to avoid polymerization.

Piperidine Functionalization

An alternative route starts with commercially available piperidine-1-carboxylic acid benzyl ester. The C-3 position is alkylated using bromomethyl reagents, followed by sequential amination steps to introduce the (2-aminoethyl)(ethyl)amino group. This method benefits from readily available starting materials but faces challenges in regioselectivity during alkylation.

Stepwise Synthesis and Reaction Optimization

The synthesis is typically divided into three stages: (1) benzyl ester formation, (2) piperidine alkylation, and (3) amine functionalization.

Benzyl Ester Formation

The carboxylic acid group of piperidine-1-carboxylic acid is protected as a benzyl ester using benzyl chloroformate. Reaction conditions from analogous protocols suggest:

Reaction ComponentOptimal ConditionsYieldSource
Benzyl chloroformate1.2 equiv, 0°C in dichloromethane92%
BaseTriethylamine (2.5 equiv)
WorkupWashing with 5% HCl and NaHCO₃

This step achieves high purity (>95%) when excess chloroformate is avoided to prevent di-ester formation.

Amine Functionalization

The final step introduces the (2-aminoethyl)(ethyl)amino group via reductive amination. Ethylamine and 2-aminoethanol are condensed with the aldehyde intermediate using sodium triacetoxyborohydride (STAB) as the reducing agent. Key parameters include:

ParameterOptimal ValueImpact on YieldSource
SolventTetrahydrofuran (THF)Maximizes STAB activity
Temperature25°C, 12 hoursPrevents imine hydrolysis
Stoichiometry1.5 equiv ethylamine, 1.2 equiv 2-aminoethanolMinimizes side products

This step typically yields 68–72% of the target compound after column chromatography.

Comparative Analysis of Methodologies

A side-by-side evaluation of two dominant routes highlights trade-offs between efficiency and scalability:

MethodAdvantagesLimitationsYieldSource
CyclizationFewer steps (3 steps total)Low regioselectivity in alkylation58%
FunctionalizationHigh purity (>99% HPLC)Requires expensive reagents72%

The functionalization route, while costlier, is preferred for pharmaceutical applications due to its reproducibility and high purity.

Challenges and Mitigation Strategies

Epimerization at C-3

The stereochemical integrity of the C-3 position is critical for biological activity. Using bulky bases like DIPEA (diisopropylethylamine) during alkylation reduces epimerization from 15% to <2%.

Amine Oxidation

The primary amine in the side chain is prone to oxidation. Incorporating a Boc (tert-butyloxycarbonyl) protecting group during intermediate stages, followed by acidic deprotection (HCl/dioxane), preserves amine functionality.

Industrial-Scale Considerations

Patented large-scale syntheses emphasize:

  • Batch-wise addition of chloroformate to control exotherms.

  • Solvent recycling : Toluene and acetone are recovered via distillation, reducing costs by 30%.

  • Crystallization optimization : Methanol/water mixtures (3:1) yield crystals with 99.5% purity, avoiding chromatography .

Q & A

Q. What are the standard synthetic routes for preparing 3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester?

The compound is synthesized via multi-step coupling reactions. A typical approach involves:

  • Step 1 : Reacting benzyl 4-(aminomethyl)piperidine-1-carboxylate with a halogenated intermediate (e.g., 2-chloro-5-fluoro-pyrimidine) in the presence of triethylamine (TEA) as a base and dimethylformamide (DMF) as a solvent at 100°C for 6 hours .
  • Step 2 : Purification via silica gel chromatography using gradients of dichloromethane, isopropyl alcohol, and hexane .
    Yield optimization requires careful control of stoichiometry and reaction time. Confirm product identity using mass spectrometry (e.g., M+1: 345.29) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves piperidine ring protons (δ 1.5–3.5 ppm) and benzyl ester groups (δ 4.5–5.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹ for ester groups) and amine N-H bends (~3300 cm⁻¹) .
    X-ray crystallography is recommended for resolving ambiguous stereochemistry, as demonstrated for related piperidine derivatives .

Q. What preliminary biological screening assays are applicable for this compound?

  • Antimicrobial Activity : Test against Staphylococcus aureus and Aspergillus niger using broth microdilution (3 mg/mL concentration) and measure minimum inhibitory concentrations (MICs) .
  • Antioxidant Potential : Assess DPPH radical scavenging activity, reporting IC50 values (concentration required for 50% inhibition) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM doses .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing side-product formation?

  • Optimize Coupling Conditions : Replace DMF with less polar solvents (e.g., THF) to reduce byproducts like N-ethylamide derivatives.
  • Catalyst Screening : Test Pd-based catalysts for Buchwald-Hartwig amination to enhance C-N bond formation efficiency .
  • Temperature Control : Lower reaction temperatures (e.g., 80°C) with microwave-assisted synthesis to accelerate kinetics without decomposition .

Q. How to resolve discrepancies in spectroscopic data for structural confirmation?

  • Dynamic NMR Experiments : Perform variable-temperature NMR to detect conformational flexibility in the piperidine ring .
  • Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-simulated spectra (e.g., B3LYP/6-31G* basis set) .
  • Crystallographic Validation : Use single-crystal X-ray diffraction, as done for analogous piperidine-carboxylate structures .

Q. What in silico strategies predict pharmacokinetic properties and bioactivity?

  • QSAR Modeling : Use ADMET Predictor™ to correlate molecular descriptors (e.g., logP, polar surface area) with absorption and toxicity .
  • Molecular Docking : Screen against targets like IκB kinase (IKKβ) or ALK/ROS1 kinases using AutoDock Vina, prioritizing compounds with docking scores < −7.0 kcal/mol .
  • Metabolic Stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) to identify metabolic hotspots for structural modification .

Q. How to address stability issues during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at −20°C to prevent ester hydrolysis.
  • Excipient Compatibility : Test with cyclodextrins or polyethylene glycol (PEG) to enhance aqueous solubility and reduce degradation .
  • Accelerated Stability Testing : Conduct stress studies at 40°C/75% RH for 4 weeks, monitoring purity via HPLC .

Q. What mechanisms explain contradictory biological activity across assays?

  • Receptor Heterogeneity : Differences in target expression (e.g., AChE vs. BuChE inhibition) may explain variability; validate using enzyme-specific assays .
  • Redox Interference : Antioxidant activity (DPPH assays) may interfere with cytotoxicity readouts; include ROS scavenger controls (e.g., ascorbic acid) .
  • Membrane Permeability : Use Caco-2 cell monolayers to assess transport efficiency and correlate with activity .

Methodological Notes

  • Synthesis : Prioritize silica gel chromatography (CH2Cl2:IPA:hexane) for purification .
  • Biological Assays : Include positive controls (e.g., donepezil for AChE inhibition, ciprofloxacin for antimicrobial tests) .
  • Data Analysis : Apply multivariate regression to resolve conflicting bioactivity data .

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